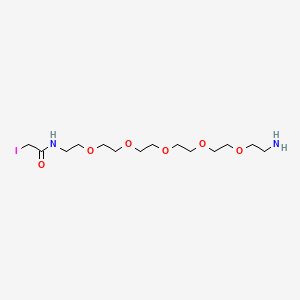

![molecular formula C32H62O14 B11935347 tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11935347.png)

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-{2-[2-{2-[2-{2-[2-{2-[2-{2-(オキサン-2-イルオキシ)エトキシ]エトキシ}エトキシ]エトキシ}エトキシ]エトキシ}エトキシ]エトキシ}エトキシ)プロパン酸tert-ブチル: は、tert-ブチルエステル基と多数のエトキシ結合を特徴とする複雑な有機化合物です。

合成方法

合成経路と反応条件: 3-(2-{2-[2-{2-[2-{2-[2-{2-[2-{2-(オキサン-2-イルオキシ)エトキシ]エトキシ}エトキシ]エトキシ}エトキシ]エトキシ}エトキシ]エトキシ}エトキシ)プロパン酸tert-ブチルの合成は、通常、触媒の存在下でカルボン酸とtert-ブチルアルコールのエステル化反応によって行われます。このプロセスには、エトキシ基を順次導入するために、複数のステップが含まれる場合があります。 合成に使用される一般的な試薬には、tert-ブチルアルコール、カルボン酸、エチレンオキシドがあります .

工業的生産方法: この化合物の工業的生産には、高収率と純度を確保するために、制御された条件下での大規模なエステル化反応が含まれる場合があります。 連続フロー反応器と蒸留やクロマトグラフィーなどの高度な精製技術を使用すると、生産プロセスの効率を向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate typically involves the esterification of a carboxylic acid with tert-butyl alcohol in the presence of a catalyst. The process may include multiple steps to introduce the ethoxy groups sequentially. Common reagents used in the synthesis include tert-butyl alcohol, carboxylic acids, and ethylene oxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .

化学反応の分析

反応の種類: 3-(2-{2-[2-{2-[2-{2-[2-{2-[2-{2-(オキサン-2-イルオキシ)エトキシ]エトキシ}エトキシ]エトキシ}エトキシ]エトキシ}エトキシ]エトキシ}エトキシ)プロパン酸tert-ブチルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、追加の官能基を導入したり、エトキシ鎖を分解したりするために酸化することができます。

還元: 還元反応は、分子内のエステル基またはその他の官能基を修飾することができます。

一般的な試薬と条件: これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。 反応条件は、通常、制御された温度とジクロロメタンやエタノールなどの溶媒の使用を伴います .

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってカルボン酸またはアルデヒドが生成される場合がありますが、還元によってアルコールまたはアミンが生成される場合があります .

科学研究への応用

化学: 化学において、3-(2-{2-[2-{2-[2-{2-[2-{2-[2-{2-(オキサン-2-イルオキシ)エトキシ]エトキシ}エトキシ]エトキシ}エトキシ]エトキシ}エトキシ]エトキシ}エトキシ)プロパン酸tert-ブチルは、より複雑な分子の合成のためのビルディングブロックとして使用されます。 その広範なエトキシ鎖は、ポリマーやその他の高分子を生成するのに適しています .

生物学: 生物学的研究では、この化合物は、生体共役体および薬物送達システムの設計におけるリンカーまたはスペーサーとして使用できます。安定したエステル結合を形成する能力により、さまざまな担体への生物活性分子の付着に役立ちます[7][7].

医学: 医学では、この化合物の誘導体は、潜在的な治療効果について調査される可能性があります。 多数のエトキシ基の存在は、薬物候補の溶解度と生物学的利用能を高めることができます .

工業: 工業的には、3-(2-{2-[2-{2-[2-{2-[2-{2-[2-{2-(オキサン-2-イルオキシ)エトキシ]エトキシ}エトキシ]エトキシ}エトキシ]エトキシ}エトキシ]エトキシ}エトキシ)プロパン酸tert-ブチルは、特殊化学品、コーティング剤、接着剤の製造に使用されます。 その独自の構造により、特定の特性を持つ材料を作成できます .

科学的研究の応用

Chemistry: In chemistry, tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is used as a building block for the synthesis of more complex molecules. Its extensive ethoxy chain makes it suitable for creating polymers and other macromolecules .

Biology: In biological research, this compound can be used as a linker or spacer in the design of bioconjugates and drug delivery systems. Its ability to form stable ester bonds makes it valuable for attaching bioactive molecules to various carriers[7][7].

Medicine: In medicine, the compound’s derivatives may be explored for their potential therapeutic properties. The presence of multiple ethoxy groups can enhance the solubility and bioavailability of drug candidates .

Industry: Industrially, tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is used in the production of specialty chemicals, coatings, and adhesives. Its unique structure allows for the creation of materials with specific properties .

作用機序

3-(2-{2-[2-{2-[2-{2-[2-{2-[2-{2-(オキサン-2-イルオキシ)エトキシ]エトキシ}エトキシ]エトキシ}エトキシ]エトキシ}エトキシ]エトキシ}エトキシ)プロパン酸tert-ブチルの作用機序には、エステル結合とエトキシ結合を通じての分子標的との相互作用が含まれます。 この化合物は、キャリアまたはリンカーとして機能し、生物活性分子の生物系内の特定の部位への送達を促進することができます . 関連する経路には、活性剤の放出につながるエステル結合の酵素的加水分解が含まれます .

類似の化合物との比較

類似の化合物:

- 3-(2-(2-アミノエトキシ)エトキシ)プロパン酸tert-ブチル

- 3-(2-(2-ヒドロキシエトキシ)エトキシ)プロパン酸tert-ブチル

- 3-(2-シアノエトキシ)プロパン酸tert-ブチル

比較: 類似の化合物と比較して、3-(2-{2-[2-{2-[2-{2-[2-{2-[2-{2-(オキサン-2-イルオキシ)エトキシ]エトキシ}エトキシ]エトキシ}エトキシ]エトキシ}エトキシ]エトキシ}エトキシ)プロパン酸tert-ブチルは、その広範なエトキシ鎖により、独特の溶解度と反応性の特性を備えています。 これは、長鎖リンカーまたはスペーサーを必要とするアプリケーションにおいて特に有用です .

類似化合物との比較

- tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate

- tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

- tert-butyl 3-(2-cyanoethoxy)propanoate

Comparison: Compared to similar compounds, tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate stands out due to its extensive ethoxy chain, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications requiring long-chain linkers or spacers .

特性

分子式 |

C32H62O14 |

|---|---|

分子量 |

670.8 g/mol |

IUPAC名 |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C32H62O14/c1-32(2,3)46-30(33)7-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27-43-28-29-45-31-6-4-5-8-44-31/h31H,4-29H2,1-3H3 |

InChIキー |

OKVTYYTYCSWYII-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol](/img/structure/B11935268.png)

![tert-butyl N-[(2S)-1-[[(4S,7S,9aS)-7-[[(1R)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-8,8-dimethyl-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepin-4-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11935274.png)

![4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid](/img/structure/B11935277.png)

![benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride](/img/structure/B11935283.png)

![(6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B11935295.png)

![2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid](/img/structure/B11935309.png)

![2-[(3R)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide](/img/structure/B11935317.png)

![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)

![(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B11935334.png)

![[3H]pemetrexed](/img/structure/B11935350.png)